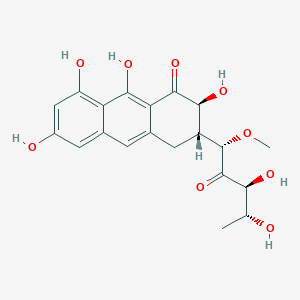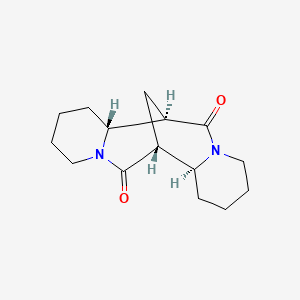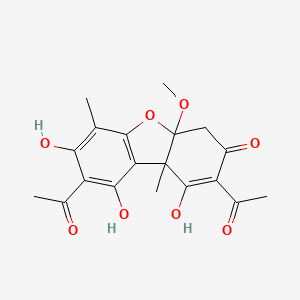
(R)-Ethotoin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-ethotoin is the (R)-enantiomer of ethotoin. It is an enantiomer of a (S)-ethotoin.
Applications De Recherche Scientifique
Anticonvulsant Efficacy in Seizures
Ethotoin has been studied for its effectiveness in treating various types of seizures. For instance, Carter et al. (1984) found that ethotoin was effective in controlling seizures in 16 of 17 pediatric patients, without reported side effects (Carter, Helms, & Boehm, 1984). Similarly, Korberly et al. (1981) discussed its use in pediatric seizure patients, noting ethotoin's minimal side effects compared to more commonly used anticonvulsants (Korberly, Mrazik, & Graziani, 1981).
Pharmacokinetic Studies
Research has also focused on the pharmacokinetics of ethotoin. Hooper et al. (1992) explored the enantioselective pharmacokinetics in humans, finding minor differences in absorption between isomers (Hooper, O'shea, & Qing, 1992). Additionally, Yonekawa et al. (1975) developed a gas chromatographic method for determining ethotoin in human plasma, contributing to a better understanding of its metabolic profile (Yonekawa, Kupferberg, & Cantor, 1975).
Metabolism and Excretion
Studies on the metabolic fate of ethotoin have been conducted. Bius et al. (1980) detected unchanged ethotoin and several metabolites in the urine of subjects, shedding light on its metabolic pathways (Bius, Yonekawa, Kupferberg, Cantor, & Dudley, 1980).
Clinical Applications in Epilepsy
Ethotoin's role in treating epilepsy has been extensively examined. Lund et al. (1975) discussed its use as an anti-epileptic drug, noting its efficacy and lack of certain side effects seen with other drugs (Lund, Sjö, & Hvidberg, 1975). Biton et al. (1990) conducted a retrospective study on ethotoin as adjunctive therapy for intractable epilepsy, finding significant reduction in seizure frequency in some patients (Biton, Gates, Ritter, & Loewenson, 1990).
Synthesis and Chemical Analysis
The synthesis and chemical analysis of ethotoin have also been researched. Tanwar et al. (2017) reported a novel one-pot synthesis of substituted hydantoins, including ethotoin, providing a simpler approach to its production (Tanwar, Ratan, & Gill, 2017).
Propriétés
Numéro CAS |
41807-37-8 |
|---|---|
Formule moléculaire |
C11H12N2O2 |
Poids moléculaire |
204.22 g/mol |
Nom IUPAC |
(5R)-3-ethyl-5-phenylimidazolidine-2,4-dione |
InChI |
InChI=1S/C11H12N2O2/c1-2-13-10(14)9(12-11(13)15)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H,12,15)/t9-/m1/s1 |
Clé InChI |
SZQIFWWUIBRPBZ-SECBINFHSA-N |
SMILES isomérique |
CCN1C(=O)[C@H](NC1=O)C2=CC=CC=C2 |
SMILES |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
SMILES canonique |
CCN1C(=O)C(NC1=O)C2=CC=CC=C2 |
Autres numéros CAS |
41807-37-8 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



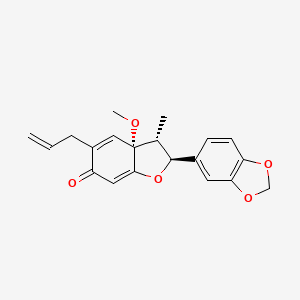

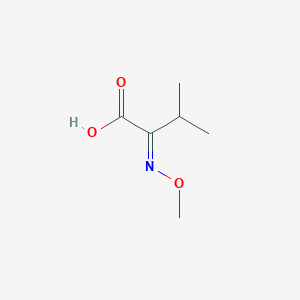

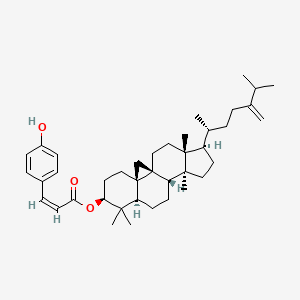

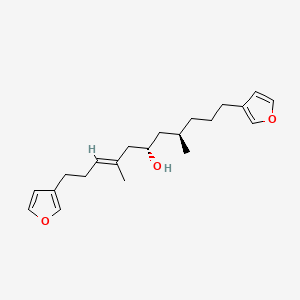
![[(1R,2R,4S,6R,8S,9Z,11S)-8-hydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradec-9-en-2-yl] (E)-2-methylbut-2-enoate](/img/structure/B1252734.png)
